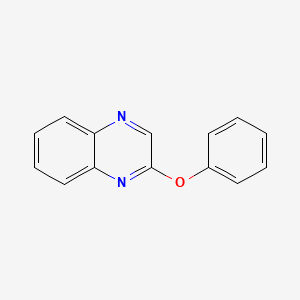

2-Phenoxyquinoxaline

説明

Significance of Quinoxaline (B1680401) Scaffolds in Advanced Heterocyclic Chemistry

Quinoxaline derivatives represent a crucial class of nitrogen-rich heterocyclic compounds, characterized by a fused benzene (B151609) and pyrazine (B50134) ring system. Their importance stems from their widespread presence in both natural products and synthetically derived molecules, exhibiting a remarkable array of pharmacological activities. Research has established quinoxalines as privileged scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of compounds with potent biological effects. These activities span a wide range, including antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and analgesic properties sapub.orgmdpi.comrsc.orggoogle.comub.roresearchgate.net. Beyond their pharmaceutical relevance, quinoxaline derivatives are increasingly explored in material science for applications such as electron-transporting materials, components in organic light-emitting diodes (OLEDs), dyes, and sensitizers for solar cells, owing to their tunable electronic and optical properties d-nb.info. The ease of synthetic modification and the ability to incorporate diverse functional groups contribute to their continuous appeal in the development of novel chemical entities and advanced materials ub.romtieat.orgresearchgate.net.

Research Trajectories of Phenoxy-Substituted Heterocyclic Systems

Research efforts have focused on synthesizing phenoxy-substituted derivatives across various heterocyclic systems, including quinoxalines, quinazolines, and pyridazines. These compounds are investigated for their potential in diverse fields, ranging from pharmaceutical development, where they have shown promise as antimalarial and anticancer agents, to agrochemicals and advanced functional materials google.comresearchgate.netmdpi.comsmolecule.comgoogle.com. Synthetic methodologies for introducing phenoxy groups have evolved, with recent advancements including aryne chemistry and transition metal-catalyzed O-arylation reactions, which provide efficient and often environmentally benign routes to these valuable compounds researchgate.netclockss.orgscispace.comrsc.orgnih.gov. Furthermore, the phenoxy moiety can sometimes serve as a reactive handle or a leaving group, facilitating subsequent chemical transformations and diversification of the heterocyclic core nih.gov.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDZLWKEACOABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenoxyquinoxaline and Its Derivatives

Classical and Established Synthetic Routes

Classical methods for constructing the quinoxaline (B1680401) core often involve condensation reactions or nucleophilic aromatic substitution, laying the groundwork for more complex functionalization.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Precursors

The fundamental synthesis of the quinoxaline ring system typically relies on the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds encyclopedia.pub. This well-established method, first reported in the late 19th century encyclopedia.pub, involves the formation of two new carbon-nitrogen bonds, leading to the characteristic fused heterocyclic structure. While this route is highly effective for generating the core quinoxaline skeleton, it does not directly introduce a phenoxy group at the C2 position. However, it serves as a foundational approach, and subsequent functionalization steps can be applied to the resulting quinoxaline derivatives. Various catalysts and conditions have been developed to optimize this condensation, including microwave irradiation sapub.orgsemanticscholar.org, iodine catalysis sapub.orgsemanticscholar.org, and the use of Lewis acids like zinc triflate encyclopedia.pub.

Table 1: General Quinoxaline Synthesis via Condensation

| Precursors | Catalyst/Conditions | Solvent/Medium | Temperature | Time | Typical Yield | Reference |

| o-Phenylenediamine (B120857) + 1,2-Dicarbonyl | Lead dichloride | Ethanol (B145695) | Room Temp. | Short | Excellent | researchgate.net |

| o-Phenylenediamine + 1,2-Dicarbonyl | Phenol (B47542) (catalytic) | EtOH:H₂O (7:3) | Room Temp. | N/A | Moderate-High | sapub.org |

| o-Phenylenediamine + Phenacyl Bromides | Cu(II) | Ethanol | N/A | N/A | 74%-91% | researchgate.net |

| o-Phenylenediamine + Phenacyl Bromides | HCTU (30 mol%) | DMF | Room Temp. | 30 min | 90% | acgpubs.org |

| o-Phenylenediamine + 1,2-Dicarbonyl | IBX (catalytic) | Acetic Acid | Room Temp. | N/A | Good | semanticscholar.org |

Nucleophilic Aromatic Substitution Approaches to Phenoxy-Quinoxalines

Nucleophilic Aromatic Substitution (SNAr) is a crucial reaction for introducing nucleophiles onto activated aromatic rings, typically those bearing electron-withdrawing groups and a good leaving group, such as halogens organicchemistrytutor.commasterorganicchemistry.com. In the context of quinoxalines, SNAr reactions are often performed on halo-substituted quinoxalines, such as 2,3-dichloroquinoxaline (B139996) udayton.edu. The chlorine atoms at the C2 and C3 positions activate the ring towards nucleophilic attack, allowing for the introduction of various heteroatom functionalities, including phenoxy groups udayton.edu. While direct phenoxylation of the quinoxaline core via SNAr might require specific activation or conditions, this methodology provides a pathway to phenoxy-substituted quinoxalines by utilizing appropriately substituted precursors researchgate.netudayton.edumdpi.com. For instance, 2-chloroquinoxaline (B48734) derivatives can undergo SNAr with phenoxide anions to yield 2-phenoxyquinoxaline derivatives researchgate.net.

Beirut Reaction for Quinoxaline 1,4-Di-N-oxide Derivatives

The Beirut reaction, developed in 1965, is a cornerstone for the synthesis of quinoxaline 1,4-di-N-oxides mdpi.comnih.gov. This method typically involves the reaction of benzofuroxans with active methylene (B1212753) compounds (such as enamines, β-diketones, or β-keto esters) mdpi.comnih.gov. For the synthesis of 2-phenoxy-substituted quinoxaline 1,4-di-N-oxides, phenoxyacetone (B1677642) or related phenoxy-containing carbonyl compounds are reacted with benzofuroxan (B160326) derivatives sbq.org.brresearchgate.netmdpi.comnih.govnih.govmendeley.comucuenca.edu.ec. The reaction is commonly carried out in methanol (B129727) with gaseous ammonia (B1221849) serving as both solvent and catalyst sbq.org.brresearchgate.netmdpi.comnih.govnih.govmendeley.comucuenca.edu.ec. Alternative conditions have also been explored, such as using piperidine (B6355638) in dichloromethane (B109758) for the synthesis of 2-phenoxy derivatives mdpi.comnih.gov. The Beirut reaction is a versatile one-step process that allows for the introduction of diverse functional groups onto the quinoxaline 1,4-di-N-oxide scaffold.

Table 2: Beirut Reaction for 2-Phenoxy-3-methylquinoxaline 1,4-Di-N-oxide Synthesis

| Benzofuroxan Derivative | Active Methylene Compound | Solvent/Catalyst | Temperature | Time | Yield | Reference |

| Halogenated Benzofuroxan | Phenoxyacetone | Methanol, Gaseous Ammonia | Room Temp. | 4 hrs | N/A | sbq.org.brresearchgate.netmdpi.comnih.govnih.govmendeley.comucuenca.edu.ec |

| Benzofuroxan | Phenoxyacetone | Piperidine, Dichloromethane | N/A | N/A | N/A | mdpi.comnih.gov |

| Benzofuroxan | β-keto ester (phenoxy) | Methanol, NH₃ | N/A | N/A | N/A | nih.gov |

Modern and Innovative Synthetic Strategies

Contemporary synthetic chemistry has introduced more direct and efficient methods for accessing phenoxy-substituted quinoxalines, often employing advanced reaction mechanisms and catalytic systems.

Aryne Chemistry for Direct Phenoxylation of Quinoxaline Scaffolds

Aryne chemistry offers a powerful approach for the direct phenoxylation of quinoxaline scaffolds scispace.comrsc.orgresearchgate.netnih.gov. This strategy involves the in situ generation of highly reactive aryne intermediates, typically from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) scispace.comrsc.orgresearchgate.netnih.gov. Quinoxalin-2(1H)-one serves as a suitable substrate, undergoing reaction with the generated aryne to directly incorporate a phenoxy group at the C2 position of the quinoxaline ring. This methodology is noted for its mild reaction conditions, typically performed at room temperature in solvents like acetonitrile, and often provides high yields and a broad substrate scope scispace.comrsc.orgresearchgate.netnih.gov. This method represents a significant advancement in directly installing the phenoxy moiety onto the quinoxaline core.

Table 3: Aryne Chemistry for this compound Synthesis

| Quinoxaline Precursor | Aryne Precursor | Fluoride Source | Solvent | Temperature | Time | Yield | Reference |

| Quinoxalin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | Acetonitrile | Room Temp. | 4 hr | High | scispace.comrsc.orgresearchgate.netnih.gov |

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling efficient C-O bond formation, which is key to synthesizing phenoxy-quinoxalines. Copper and palladium catalysts are frequently employed in cross-coupling reactions to achieve such transformations rsc.org.

One notable approach involves the O-arylation of quinoxalin-2-ones using diaryliodonium salts, often catalyzed by copper or proceeding under transition-metal-free conditions clockss.org. These reactions typically involve a base and an arylating agent, providing access to 2-aryloxyquinoxalines in moderate to high yields clockss.org. For example, the reaction of quinoxalin-2-one with diphenyliodonium (B167342) triflate in the presence of cesium carbonate and bromobenzene (B47551) at 100 °C yields the desired this compound derivative clockss.org.

Copper-catalyzed C-O coupling reactions are also widely utilized for the synthesis of aryl ethers sioc-journal.cnnih.govrsc.org. While not always directly applied to quinoxalines in the literature, these methods demonstrate the efficacy of copper in coupling phenols with aryl halides or related electrophiles sioc-journal.cnrsc.org. For instance, copper(II) catalysts in conjunction with bases like potassium carbonate can facilitate the C-O coupling of aryl bromides with phenols or alcohols rsc.org. Furthermore, copper-catalyzed annulation reactions of o-phenylenediamines with phenacyl bromides have been developed to directly synthesize functionalized quinoxalines, achieving high yields and chemoselectivity researchgate.net.

Table 4: Transition-Metal-Catalyzed Syntheses Relevant to Phenoxy-Quinoxalines

| Reaction Type | Substrates | Catalyst/Conditions | Solvent | Temperature | Yield | Reference |

| O-Arylation of Quinoxalin-2-one | Quinoxalin-2(1H)-one + Diphenyliodonium triflate | Cs₂CO₃, Bromobenzene | N/A | 100 °C | Mod-High | clockss.org |

| Cu-catalyzed C-O Coupling | Aryl bromides + Phenols | Cu catalyst (e.g., Cu@PSAO), Base | N/A | N/A | High | sioc-journal.cn |

| Cu(II)-catalyzed Annulation | o-Phenylenediamine + Phenacyl Bromides | Cu(II) catalyst, EtOH | EtOH | N/A | 74%-91% | researchgate.net |

| Cu-catalyzed C-O Coupling | Aryl bromides + Aliphatic diols | CuCl₂ (5 mol%), K₂CO₃ (3 equiv.) | Solvent-free | N/A | Good-Exc. | rsc.org |

Compound List:

this compound

2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide

2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide

2,3-Dichloroquinoxaline

Quinoxalin-2(1H)-one

4-Phenoxyquinazoline

2-Phenoxypyridine

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

2-Hydroxyquinoxaline 1,4-dioxide

2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide

6,7-Difluoro-2-quinoxalinecarbonitrile 1,4-di-N-oxide

2-Amino-3-cyanoquinoxaline-1,4-dioxide

Quinoxaline-N,N'-dioxide

Quinoxaline 1,4-dioxide

2-Functionalized quinoxalines

Copper-Mediated Coupling Reactions

Copper catalysis has emerged as a versatile tool in organic synthesis, enabling the formation of C-O bonds, crucial for synthesizing this compound derivatives. One notable approach involves copper-catalyzed condensation and C-N bond formation in a one-pot, three-component reaction thieme-connect.comorganic-chemistry.org. This method utilizes 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) in the presence of a copper(I) iodide (CuI) catalyst, a ligand like DMEDA, and a base such as K2CO3, typically in DMSO at elevated temperatures thieme-connect.comorganic-chemistry.org. This strategy offers a direct route to various quinoxalines with moderate to good yields, avoiding the formation of regioisomers by using sodium azide as the nitrogen source thieme-connect.com. Furthermore, copper catalysis is instrumental in C-H functionalization, including C(sp3)–O bond formation, as demonstrated in the synthesis of pyrrolo[3,4-b]quinoxalinones from quinoxaline-2-carboxamides nih.gov. Copper catalysts, often in conjunction with ligands like 1,10-phenanthroline (B135089), have also been employed in the synthesis of functionalized furans via C(sp3)–H functionalization nih.gov. Electrochemical methods utilizing copper catalysis have also been developed for quinoxaline synthesis, employing anodic oxidation instead of stoichiometric chemical oxidants beilstein-journals.orgnih.gov.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the synthesis of quinoxaline derivatives. Palladium-catalyzed C–O cross-coupling reactions are particularly relevant for forming the ether linkage in this compound nih.govresearchgate.netacs.org. These reactions typically involve aryl halides and alcohols, with systems employing ligands like BrettPhos or RuPhos demonstrating broad scope and efficiency for various alcohol nucleophiles, including primary alcohols nih.govacs.org. Heterocyclic substrates, including quinoxalines, have been shown to couple effectively in these palladium-catalyzed C–O cross-coupling reactions nih.gov. For instance, palladium catalysis has been used in the synthesis of fluorinated alkyl aryl ethers, a methodology that tolerates diverse functional groups and can be applied to drug precursors acs.org. Palladium-catalyzed C–N cross-coupling and C–H activation reactions have also been employed in one-pot approaches to synthesize indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline (B1596595) rsc.org. Furthermore, palladium catalysis, specifically the Sonogashira cross-coupling reaction, is utilized for the synthesis of phenylquinoxaline-alkyne derivatives by coupling terminal alkynes with aryl halides, yielding products in high yields jcsp.org.pk.

Iridium-Catalyzed Transformations

Iridium catalysis offers unique pathways for quinoxaline synthesis. For example, iridium complexes, particularly those stabilized by P^N^P ligands, have been utilized in acceptorless dehydrogenative condensation reactions for the synthesis of quinoxalines from diols and diamines, liberating water and hydrogen nih.gov. This approach allows for the direct synthesis of quinoxalines under mild conditions nih.gov. Iridium catalysts have also been employed in the synthesis of 2-methylquinoxaline (B147225) from glycerol (B35011) and 1,2-phenylenediamine, showcasing a borrowing-hydrogen process where alcohols are used as starting materials mdpi.com. Furthermore, cooperative iridium complex catalysis in water has enabled the synthesis of quinoxalines from diamines and nitroamines with diols in air, highlighting a green and efficient methodology rsc.org. Porous cross-linked polymers containing triazole skeletons, functionalized with iridium and copper, have also demonstrated high catalytic activity in the synthesis of quinoxaline derivatives under solvent-free conditions rsc.org.

Molybdenum and Rhodium Catalysis in Quinoxaline Synthesis

Molybdenum and rhodium catalysts play significant roles in various quinoxaline synthesis strategies. Molybdenum-catalyzed reactions, particularly those involving dioxomolybdenum(VI) complexes, have been used for the condensation of benzoins and 1,2-diamines to afford quinoxalines under mild conditions raco.cat. Molybdenum catalysis has also been instrumental in domino reactions for the synthesis of nitrogenated polyheterocycles, including pyrrolo[1,2-a]quinoxalines, from nitroarenes and glycols, utilizing a catalytic reduction/imine formation/cyclization/oxidation sequence acs.orgnih.govacs.org. These methods are often described as sustainable and efficient, sometimes incorporating waste byproducts into the final product acs.orgnih.govacs.org.

Rhodium catalysis has been employed in the asymmetric synthesis of dihydroquinoxalines and tetrahydroquinoxalines through the dearomatization of quinoxalinium salts nih.govacs.orgacs.org. These enantioselective reactions involve the addition of aryl and alkenyl boronic acids to quinoxalinium salts, providing access to chiral dihydroquinoxalines with high enantioselectivity nih.govacs.orgacs.org. Rhodium-catalyzed transfer hydrogenation of quinoxalines using water as a hydrogen source has also been reported, allowing for the simple preparation of tetrahydroquinoxalines under mild conditions rsc.org.

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount in modern synthetic endeavors, aiming to reduce environmental impact and enhance sustainability. Several studies highlight the application of green methodologies for quinoxaline synthesis. The use of L-arabinose as a novel, eco-friendly catalyst for quinoxaline derivative synthesis exemplifies this trend, promoting sustainability and reducing waste tandfonline.com. Similarly, zirconium(IV) oxide chloride octahydrate (ZrOCl2·8H2O) has been employed as a safe Lewis acid catalyst in ethanol, a standard green solvent, for the efficient synthesis of quinoxaline derivatives benthamdirect.com. Solvent-free conditions, often coupled with microwave irradiation, represent another green approach, yielding quinoxalines with excellent yields and shorter reaction times e-journals.innih.govias.ac.in. The use of PEG-400 as a green solvent for the synthesis of quinoxaline derivatives from 2-chloroquinoxaline and amines, under catalyst-free conditions at room temperature, further underscores the commitment to environmentally benign practices ripublication.com. Recyclable catalysts, such as sulfated polyborate, have also been developed for the rapid, eco-friendly synthesis of quinoxalines under solvent-free conditions, offering advantages in terms of yield, reaction time, and ease of workup ias.ac.in.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has proven to be a powerful tool for accelerating chemical reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved selectivity compared to conventional heating methods e-journals.inrsc.orgbenthamdirect.com. A series of quinoxaline derivatives have been efficiently synthesized using microwave heating under solvent-free conditions, resulting in excellent yields (80-90%) within very short reaction times (e.g., 3.5 minutes) e-journals.in. This environmentally benign approach is cleaner and features an easier work-up process e-journals.in. Iodine-catalyzed microwave-induced synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds in aqueous ethanol has also been achieved with excellent yields and remarkable speed nih.gov. Microwave assistance has been applied to solvent-free synthesis of quinoxalines, demonstrating efficiency and versatility nih.gov. The application of microwave technology for the synthesis of quinoxaline derivatives is widely recognized for its potential to serve as a 'green chemistry' tool, reducing waste and chemical usage e-journals.inbenthamdirect.com.

Cascade Reactions and Multi-component Methodologies

Compound List:

this compound

Quinoxaline

2-Methylquinoxaline

Indolo[2,3-b]quinoxaline

Pyrrolo[1,2-a]quinoxaline

Quinoxalinium salts

Dihydroquinoxalines

Tetrahydroquinoxalines

Quinoxalin-2(1H)-ones

2-Amino-5-aryl-1,3,4-oxadiazoles

Indolo[3,2-c]-quinolines

Pyrrolo(indolo)[1,2-a]quinoxalines

Pyrrolo(indolo)[3,2-c]-quinolines

Imidazo-quinolines

Furoquinolines

Benzimidazoles

Quinazolines

Pyrido[3,2-g]

Phenothiazine

Quinoline

2-Quinolinones

Pyrrolo[3,4-b]quinoxalinones

2-Amino-5-aryl-1,3,4-oxadiazoles

2-Chloroquinoxaline

Arylacetaldehydes

Nitroarenes

Glycols

Alcohols

Diols

Aryl halides

Heteroaryl halides

Boronic acids

Terminal alkynes

Sulfoxonium ylides

Sulfur

Iodine

Sodium azide

Ninhydrin

Proline

Propiolate esters

Ketone

tert-Butyl nitrite (B80452)

Styrene

tert-Butyl peroxybenzoate

DMSO

PEG-400

Ethanol

Dioxane

Acetonitrile

Water

Aqueous ethanol

DCM

DMF

K2CO3

CuI

DMEDA

Pd(OAc)2

PPh3

K2CO3

Cs2CO3

K3PO4

Pd(dba)2

P(t-Bu)3

LiN(SiMe3)2

ZrOCl2·8H2O

L-Arabinose

Sulfated polyborate

[MoO2(ONO)]2

(Cp*IrCl2)2

Iridium complexes bearing an N-heterocyclic carbene ligand

Ruthenium-catalyzed system

Copper and iridium composites

Sulfur

I2

Pd(OAc)2

P(t-Bu)3

LiN(SiMe3)2

Pd(dba)2

BrettPhos (1)

RuPhos (2)

CyPF-tBu

Josiphos

(R,R)-QuinoxP*

(S)-Binap

Rh(COD)2BF4

1,10-phenanthroline

CuSO4

CuCl2

CuCl

PdCl2(PPh3)2

CuI

Strategic Functionalization and Diversification of the this compound Scaffold

The this compound core serves as a versatile platform for generating a wide array of derivatives. Research efforts have concentrated on developing sophisticated synthetic strategies to introduce structural variations, thereby modulating the scaffold's physicochemical and biological properties.

Introduction of Varied Substituents for Structural Modulation

Modulating the this compound scaffold involves the strategic introduction of diverse substituents onto both the quinoxaline ring system and the pendant phenoxy group. This approach allows for fine-tuning of electronic, steric, and lipophilic characteristics, which are critical for optimizing biological activity or material properties.

One notable method for introducing the phenoxy group onto the quinoxaline core involves aryne chemistry. This approach utilizes in situ generated arynes from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacting with quinoxalin-2(1H)-one derivatives. This methodology has demonstrated a mild and efficient pathway to this compound compounds, offering a new, environmentally benign route with high yields and broad substrate scope scispace.comrsc.orgnih.gov.

Furthermore, the synthesis of 2-phenoxy-3-trichloromethylquinoxaline derivatives has been achieved through nucleophilic aromatic substitution (SNAr) reactions. In this process, a chlorimine intermediate derived from o-phenylenediamine and ethyl pyruvate (B1213749) undergoes reaction with various phenol derivatives in the presence of cesium carbonate in dimethylformamide (DMF) at elevated temperatures nih.gov. This method allows for the incorporation of diverse substituents on the phenoxy ring, leading to a library of compounds for structure-activity relationship (SAR) studies. For instance, the introduction of a 4-nitro-substituted phenoxy group yielded a compound with potent antiplasmodial activity nih.gov.

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Yield Range | References |

| Aryne Chemistry | Quinoxalin-2(1H)-one, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium fluoride (CsF), acetonitrile, room temperature | This compound derivatives | High | scispace.comrsc.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-trichloromethylquinoxaline, Phenol derivatives | Cs2CO3, DMF, 70 °C, sealed vial, N2 | 2-Phenoxy-3-trichloromethylquinoxaline derivatives | Variable | nih.gov |

| Transition Metal-Free O-Arylation | Quinoxalin-2-one, Diaryliodonium triflates | Cs2CO3, bromobenzene (solvent), 100 °C | 2-Aryloxyquinoxalines (including this compound) | Moderate to High | clockss.org |

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is paramount in synthesizing substituted quinoxalines to ensure the formation of a specific isomer and avoid complex separation procedures. While direct regioselective functionalization of the pre-formed this compound scaffold is less detailed in the provided literature, strategies for controlling regiochemistry during the synthesis of quinoxaline derivatives in general are relevant.

In the synthesis of quinoxalines from unsymmetrically substituted benzene-1,2-diamines and α-oxoaldehydes, two isomeric products can be formed. The regioselectivity is influenced by the nature and position of substituents on the benzene (B151609) ring, which affect the basicity of the amino groups. For instance, a nitro group at the 4-position of the diamine favors the formation of a specific isomer due to the increased nucleophilicity of the adjacent amino group. Conversely, electron-donating groups can reverse this preference thieme-connect.de.

While specific examples for this compound regioselectivity are limited, the general principles of controlling condensation reactions between diamines and dicarbonyl compounds apply. The choice of starting materials and reaction conditions can dictate the position of substituents, ensuring the desired constitutional isomer is predominantly formed thieme-connect.demdpi.comchim.itnih.govwikipedia.orgnih.govresearchgate.net.

Synthetic Pathways to Quinoxaline 1,4-Di-N-oxide Derivatives Bearing Phenoxy Groups

Quinoxaline 1,4-di-N-oxide derivatives represent a distinct class of compounds with significant interest, particularly for their biological activities sapub.orgdntb.gov.ua. The synthesis of this compound 1,4-di-N-oxide derivatives has been explored using the classical Beirut reaction. This reaction typically involves the condensation of benzofuroxan derivatives with carbonyl compounds containing α-hydrogens sapub.orgdntb.gov.uaresearchgate.netmdpi.com.

In a study focusing on the synthesis of 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide, the Beirut reaction was employed using methanol as a solvent and ammonia as a catalyst dntb.gov.uaresearchgate.netmdpi.com. Interestingly, this study also highlighted the unexpected substitution of fluorine atoms and phenoxy groups attached to quinoxaline or benzofuroxan rings. For instance, fluorine atoms on these rings could be replaced by methoxy (B1213986) groups when dissolved in an ammonia-saturated solution of methanol. Furthermore, this compound 1,4-di-N-oxide derivatives were observed to transform into 2-aminoquinoxaline 1,4-di-N-oxide derivatives in the presence of gaseous ammonia dntb.gov.uaresearchgate.netmdpi.com.

To specifically synthesize 2-phenoxy derivatives, modifications to the standard Beirut reaction conditions were made, substituting piperidine for ammonia and dichloromethane for methanol. This yielded the desired 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide dntb.gov.uamdpi.com.

Table of Quinoxaline 1,4-Di-N-oxide Synthesis with Phenoxy Groups

| Starting Materials | Reaction Conditions | Product | Yield | References |

| Benzofuroxan, Benzylacetone | Methanol, gaseous ammonia, room temperature | 2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives | N/A | dntb.gov.uaresearchgate.netmdpi.com |

| Benzofuroxan, Phenol derivative | Piperidine, dichloromethane | 2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide | N/A | dntb.gov.uamdpi.com |

| Fluorinated Benzofuroxan, Benzylacetone | Methanol, ammonia | Potential for methoxy substitution or 2-aminoquinoxaline formation | N/A | dntb.gov.uaresearchgate.netmdpi.com |

List of Compounds Mentioned

this compound

this compound 1,4-di-N-oxide

2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide

2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide

2-Aminoquinoxaline 1,4-di-N-oxide

2-Phenoxy-3-trichloromethylquinoxaline

4-Phenoxyquinazoline

2-Phenoxypyridine

6,7-Dichloro-2-phenoxyquinoxaline

2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide

2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide

3,4-Dihydro-quinoxalin-2-one

5-Aminopyrazole

2-Phenylquinazolin-4(3H)-one

Quinoxalin-2(1H)-one

Pyridin-2(1H)-one

2-Phenylquinoxalin-2(1H)-one

2-Amino-3-methylquinoxaline 1,4-di-N-oxide

2-Amino-7-chloro-3-methylquinoxaline 1,4-di-N-oxide

2-Amino-6,7-dichloro-3-methylquinoxaline 1,4-di-N-oxide

2-Benzyl-7-fluoro-6-methoxy-3-methylquinoxaline 1,4-dioxides

2-Benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides

N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide

1-(1-Benzyl-5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone

2,2,2-Trifluoro-1-(1-methyl-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone

2,2,2-Trifluoro-1-(1-phenethyl-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone

1-(1-Benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone##

The chemical scaffold of this compound and its related derivatives are of significant interest due to their diverse applications, particularly in medicinal chemistry and material science. The strategic functionalization and diversification of this core structure are crucial for tailoring its properties. Advanced synthetic methodologies have been developed to achieve precise structural modifications, control regioselectivity, and synthesize specific classes of derivatives, such as quinoxaline 1,4-di-N-oxides.

Strategic Functionalization and Diversification of the this compound Scaffold

The this compound framework offers a versatile platform for chemical modification. Researchers have focused on developing sophisticated synthetic routes to introduce a variety of substituents, thereby modulating the scaffold's electronic, steric, and lipophilic characteristics. This allows for the fine-tuning of properties critical for biological activity or material performance.

Introduction of Varied Substituents for Structural Modulation

The introduction of diverse substituents onto the this compound scaffold is a key strategy for structural modulation. This can be achieved through various synthetic approaches, including aryne chemistry and nucleophilic aromatic substitution (SNAr) reactions, which allow for the incorporation of different functional groups onto both the quinoxaline core and the pendant phenoxy ring.

One efficient method for synthesizing this compound derivatives involves the use of aryne chemistry. This approach utilizes in situ generated arynes, typically from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which react with quinoxalin-2(1H)-one. This methodology provides a mild and effective route to 2-phenoxyquinoxalines, offering an environmentally benign pathway with high yields and broad substrate scope scispace.comrsc.orgnih.gov.

Another significant method for introducing substituents is through nucleophilic aromatic substitution (SNAr) reactions. Specifically, the synthesis of 2-phenoxy-3-trichloromethylquinoxaline derivatives involves the reaction of a chlorimine intermediate with various phenol derivatives. This intermediate is prepared from the condensation of o-phenylenediamine and ethyl pyruvate, followed by chlorination. The SNAr reaction, carried out in the presence of cesium carbonate in DMF at elevated temperatures, allows for the attachment of diverse substituents on the phenoxy ring, facilitating structure-activity relationship (SAR) studies nih.gov. For example, the incorporation of a 4-nitro-substituted phenoxy group has yielded compounds with notable antiplasmodial activity nih.gov.

Transition metal-free O-arylation reactions of quinoxalin-2-ones with diaryliodonium salts also provide a route to 2-aryloxyquinoxalines, including this compound derivatives, under moderate to high yields clockss.org.

Table 1: Synthetic Methods for Introducing Substituents onto the this compound Scaffold

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Typical Yield | References |

| Aryne Chemistry | Quinoxalin-2(1H)-one, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium fluoride (CsF), acetonitrile, room temperature | This compound derivatives | High | scispace.comrsc.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-trichloromethylquinoxaline, Phenol derivatives | Cs2CO3, DMF, 70 °C, sealed vial, N2 | 2-Phenoxy-3-trichloromethylquinoxaline derivatives | Variable | nih.gov |

| Transition Metal-Free O-Arylation | Quinoxalin-2-one, Diaryliodonium triflates | Cs2CO3, bromobenzene (solvent), 100 °C | 2-Aryloxyquinoxalines (including this compound) | Moderate to High | clockss.org |

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is crucial for the efficient synthesis of substituted quinoxaline derivatives, ensuring the formation of a specific isomer and minimizing the need for complex purification steps. While direct regioselective functionalization of a pre-formed this compound scaffold is not extensively detailed in the provided literature, general strategies for regioselective quinoxaline synthesis are applicable.

The synthesis of quinoxalines often involves the condensation of benzene-1,2-diamines with α-oxoaldehydes or related dicarbonyl compounds. When unsymmetrically substituted benzene-1,2-diamines are used, the formation of isomeric products is possible. The regioselectivity of these condensation reactions is influenced by the electronic nature and position of substituents on the diamine ring, which affect the nucleophilicity of the amino groups. For instance, electron-withdrawing groups, such as nitro groups, can direct the condensation to favor specific isomers due to altered amino group basicity thieme-connect.de. Conversely, electron-donating groups can lead to different regiochemical outcomes thieme-connect.dewikipedia.org.

The choice of starting materials and reaction conditions plays a vital role in dictating the position of substituents during the cyclization process, thereby ensuring the predominant formation of the desired constitutional isomer mdpi.comchim.itnih.govnih.govresearchgate.net.

Synthetic Pathways to Quinoxaline 1,4-Di-N-oxide Derivatives Bearing Phenoxy Groups

Quinoxaline 1,4-di-N-oxide derivatives constitute a significant class of heterocyclic compounds with notable biological activities sapub.orgdntb.gov.ua. The synthesis of this compound 1,4-di-N-oxide derivatives has been successfully explored using the classical Beirut reaction. This reaction typically involves the condensation of benzofuroxan derivatives with carbonyl compounds possessing α-hydrogens sapub.orgdntb.gov.uaresearchgate.netmdpi.com.

A study detailing the synthesis of 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide utilized the Beirut reaction with methanol as the solvent and ammonia as the catalyst dntb.gov.uaresearchgate.netmdpi.com. This research also highlighted intriguing reactivity patterns, including the unexpected substitution of fluorine atoms and phenoxy groups on quinoxaline or benzofuroxan rings. Specifically, fluorine atoms could be replaced by methoxy groups when the compounds were dissolved in ammonia-saturated methanol. Furthermore, this compound 1,4-di-N-oxide derivatives were found to convert into 2-aminoquinoxaline 1,4-di-N-oxide derivatives upon exposure to gaseous ammonia dntb.gov.uaresearchgate.netmdpi.com.

To specifically synthesize 2-phenoxy derivatives, modifications to the standard Beirut reaction conditions were implemented, employing piperidine as the catalyst and dichloromethane as the solvent. This approach yielded the target 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide dntb.gov.uamdpi.com.

Table 2: Synthesis of this compound 1,4-Di-N-oxide Derivatives via Beirut Reaction

| Starting Materials | Reaction Conditions | Product | Yield | References |

| Benzofuroxan, Benzylacetone | Methanol, gaseous ammonia, room temperature | 2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives | N/A | dntb.gov.uaresearchgate.netmdpi.com |

| Benzofuroxan, Phenol derivative | Piperidine, dichloromethane | 2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide | N/A | dntb.gov.uamdpi.com |

| Fluorinated Benzofuroxan, Benzylacetone | Methanol, ammonia | Potential for methoxy substitution or 2-aminoquinoxaline formation | N/A | dntb.gov.uaresearchgate.netmdpi.com |

List of Compounds Mentioned

this compound

this compound 1,4-di-N-oxide

2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide

2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide

2-Aminoquinoxaline 1,4-di-N-oxide

2-Phenoxy-3-trichloromethylquinoxaline

4-Phenoxyquinazoline

2-Phenoxypyridine

6,7-Dichloro-2-phenoxyquinoxaline

2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide

2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide

3,4-Dihydro-quinoxalin-2-one

5-Aminopyrazole

2-Phenylquinazolin-4(3H)-one

Quinoxalin-2(1H)-one

Pyridin-2(1H)-one

2-Phenylquinoxalin-2(1H)-one

2-Amino-3-methylquinoxaline 1,4-di-N-oxide

2-Amino-7-chloro-3-methylquinoxaline 1,4-di-N-oxide

2-Amino-6,7-dichloro-3-methylquinoxaline 1,4-di-N-oxide

2-Benzyl-7-fluoro-6-methoxy-3-methylquinoxaline 1,4-dioxides

2-Benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides

N-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide

1-(1-Benzyl-5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone

2,2,2-Trifluoro-1-(1-methyl-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone

2,2,2-Trifluoro-1-(1-phenethyl-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone

1-(1-Benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone

Reaction Mechanisms and Reactivity Studies of 2 Phenoxyquinoxaline

Mechanistic Investigations of Nucleophilic Substitution at the Quinoxaline (B1680401) Core

The quinoxaline ring system is known to be susceptible to nucleophilic attack, particularly at positions adjacent to the nitrogen atoms. The phenoxy group at the 2-position can influence this reactivity, acting either as an activating or deactivating group depending on the specific reaction conditions and the nature of the incoming nucleophile.

Studies on the Alkaline Hydrolysis of 2-Phenoxyquinoxaline

The alkaline hydrolysis of this compound has been investigated, with studies focusing on its kinetics and the influence of various factors, including micellar environments. Research indicates that the rate of hydrolysis can be significantly affected by the presence of surfactants. For instance, the reaction of this compound with hydroxide (B78521) ions shows an increase in hydrolysis rate with increasing head group size in cationic micelles researchgate.netcdnsciencepub.com. These studies often employ spectrophotometric methods to monitor the reaction progress and determine rate constants under different conditions researchgate.net. The phenoxy group can be displaced by hydroxide ions, leading to the formation of quinoxalin-2(1H)-one derivatives researchgate.net.

Interactions with Various Nucleophilic Species

This compound and related quinoxaline derivatives engage in various nucleophilic substitution reactions. The quinoxaline core, particularly when activated by electron-withdrawing groups or N-oxide functionalities, readily undergoes nucleophilic aromatic substitution (SNAr) arabjchem.orgnih.gov. While many studies detail the synthesis of phenoxyquinoxalines via SNAr reactions of chloroquinoxalines with phenols arabjchem.orgnih.gov, the reverse reaction, where the phenoxy group acts as a leaving group, is also observed. For example, in quinoxaline 1,4-di-N-oxide derivatives, the phenoxy group can be substituted by nucleophiles such as ammonia (B1221849) nih.govnih.govresearchgate.netmdpi.com.

Studies have also explored the reactivity of 2-monosubstituted quinoxalines with various nucleophiles, including carbon nucleophiles. Quinoxalines bearing a phenyl or alkyl substituent at the 2-position are reported to react readily with alkyl-, aryl-, heteroaryl-, and alkynyl-nucleophiles, yielding 2,3-disubstituted quinoxalines mdpi.com. The nature of the substituent at the 2-position, such as the phenoxy group, can influence the ease and outcome of these nucleophilic substitutions on the quinoxaline ring mdpi.com.

Table 1: Reactivity of this compound with Nucleophiles (Illustrative Examples)

| Nucleophile | Reaction Conditions | Observed Product(s) | Notes |

| Hydroxide (OH⁻) | Alkaline conditions (e.g., NaOH, KOH) | Quinoxalin-2(1H)-one derivatives | Hydrolysis of the phenoxy group. Rate influenced by micellar environments researchgate.netcdnsciencepub.comresearchgate.net. |

| Ammonia (NH₃) | Gaseous ammonia | 2-Aminoquinoxaline 1,4-di-N-oxide derivatives | Observed in quinoxaline 1,4-di-N-oxide systems, where the phenoxy group acts as a leaving group nih.govnih.govresearchgate.netmdpi.com. |

| Carbon Nucleophiles | Various organometallic reagents (e.g., organolithium) | 2,3-Disubstituted quinoxalines (e.g., aryl-alkyl, aryl-aryl) | General reactivity of 2-substituted quinoxalines with C-nucleophiles mdpi.com. The phenoxy group's influence on the quinoxaline core's reactivity is noted mdpi.com. |

Electrophilic Aromatic Substitution Patterns in Phenoxy-Quinoxaline Systems

Electrophilic aromatic substitution (EAS) on quinoxaline derivatives typically occurs on the homocyclic (benzene) ring, as the pyrazine (B50134) ring is electron-deficient and less susceptible to electrophilic attack. Common EAS reactions include nitration, halogenation, and sulfonation.

Nitration of quinoxaline systems generally requires forcing conditions, such as concentrated nitric acid and sulfuric acid oaji.netcherkasgu.press. The position of substitution is influenced by existing substituents on the quinoxaline core. For example, nitration of substituted quinoxalines usually occurs in the homocyclic ring, but can also occur on an exocyclic substituent, such as a phenyl group in a phenoxy moiety research-solution.com. It is also noted that nitration can be accompanied by oxidation at the 2- and 3-positions of the quinoxaline ring thieme-connect.de.

Reactivity of Peripheral Substituents in Phenoxy-Quinoxaline Frameworks

The peripheral substituents in phenoxy-substituted quinoxaline frameworks exhibit their own characteristic reactivity. The phenoxy group itself can undergo electrophilic aromatic substitution on its phenyl ring, for instance, nitration research-solution.com.

Furthermore, the phenoxy group can serve as a leaving group in nucleophilic substitution reactions, particularly when the quinoxaline system is activated, such as in quinoxaline 1,4-di-N-oxides. In these systems, the phenoxy group can be displaced by nucleophiles like ammonia nih.govnih.govresearchgate.netmdpi.com. This behavior highlights the lability of the phenoxy substituent under specific conditions, demonstrating its role as a potential leaving group in SNAr reactions. The electronic nature of substituents on the phenoxy ring can also modulate the antiplasmodial activity of the resulting quinoxaline derivatives mdpi.com.

Rearrangement Pathways in Phenoxy-Substituted Quinoxaline Systems

Specific documented rearrangement pathways directly involving this compound are not extensively detailed in the provided literature. While general rearrangement reactions are common in organic chemistry, such as the Pummerer rearrangement (mentioned as a potential intermediate in related systems thieme-connect.de) or the Fries rearrangement, direct studies focusing on the rearrangement of the this compound molecule itself are less prevalent. Thermal rearrangements leading to quinoxaline systems have been reported, but these describe synthetic pathways rather than transformations of the pre-formed this compound structure rsc.org. Further investigation into specific rearrangement mechanisms for this compound would require dedicated studies.

Advanced Spectroscopic Characterization Techniques for 2 Phenoxyquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds, offering detailed information about the connectivity and electronic environment of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable for identifying the different types of hydrogen and carbon atoms within the 2-Phenoxyquinoxaline molecule. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating their electronic surroundings), and their coupling patterns, which arise from interactions with neighboring protons. For this compound, one would expect signals corresponding to the protons on the quinoxaline (B1680401) ring and the phenyl ring of the phenoxy group. The ¹³C NMR spectrum, on the other hand, provides information about the carbon skeleton, with each unique carbon atom typically appearing as a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and the electronic environment of the carbon atoms, allowing for differentiation between aromatic carbons, carbons adjacent to heteroatoms, and those in different positions within the heterocyclic and aromatic rings. For instance, carbons within the quinoxaline ring, particularly those adjacent to the nitrogen atoms, will exhibit characteristic chemical shifts, as will the carbons of the phenoxy group, including the ipso-carbon attached to the oxygen and the carbons of the phenyl ring. rsc.orgimist.madocbrown.info

Two-Dimensional NMR Methodologies

To further confirm structural assignments and establish detailed connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling relationships. Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically through three bonds, thereby helping to map out spin systems within the molecule. This is crucial for assigning signals belonging to adjacent protons on the quinoxaline and phenyl rings. emerypharma.comsdsu.eduyoutube.comchalmers.se

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. It provides one-bond ¹H-¹³C connectivity, allowing for the assignment of carbon signals based on their attached protons. This is particularly useful for unambiguously assigning signals in complex spectra where ¹H or ¹³C NMR alone might be ambiguous. sdsu.eduyoutube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range correlations between protons and carbons, typically over two or three bonds. This technique is vital for connecting different parts of the molecule, such as linking the phenoxy group to the quinoxaline core, by identifying correlations between protons on one moiety and carbons on the other. sdsu.educolumbia.edu

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is widely used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands would be expected from:

C-O stretching: The ether linkage in the phenoxy group typically shows a strong absorption band in the region of 1200-1000 cm⁻¹. researchgate.netresearchgate.netdiva-portal.org

C=N and C=C stretching: The quinoxaline ring, being an aromatic heterocycle, will exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically found in the 1650-1450 cm⁻¹ range. mdpi.comresearchgate.net

Aromatic C-H stretching and bending: The phenyl and quinoxaline rings will also show C-H stretching vibrations above 3000 cm⁻¹ and various bending vibrations in the fingerprint region. docbrown.infodiva-portal.org

The specific positions and intensities of these bands provide a unique fingerprint for this compound, aiding in its identification and purity assessment. researchgate.netresearchgate.netsurfacesciencewestern.com

Raman Spectroscopy

Raman spectroscopy complements FTIR by detecting different vibrational modes, particularly those involving symmetric stretching vibrations or vibrations with significant changes in polarizability. For this compound, Raman spectroscopy can provide additional information on the vibrational modes of the aromatic rings and the C-O bond. The technique is sensitive to molecular symmetry and can offer insights into the rigidity and electronic structure of the molecule. While specific Raman spectral data for this compound are not detailed in the provided search results, it is a standard technique for characterizing organic compounds, providing complementary information to FTIR. timegate.comchemrxiv.orgarcadiascience.comresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and potential luminescent properties.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light as electrons are promoted to higher energy levels. For this compound, the conjugated π-electron system of the quinoxaline core and the attached phenyl ring will lead to characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are indicative of the extent of conjugation and the nature of the electronic transitions (e.g., π→π* transitions). mdpi.comtandfonline.comscitechnol.comuzh.chbspublications.netthermofisher.comlibretexts.org The presence of the phenoxy group can influence these electronic transitions, potentially causing bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted quinoxaline.

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to exhibit fluorescence. mdpi.comresearchgate.net Fluorescence spectroscopy measures the emission of light after a molecule absorbs photons and transitions to an excited state. For this compound, if it is fluorescent, its emission spectrum (showing emission intensity versus wavelength) and excitation spectrum (showing excitation intensity versus wavelength) would provide information about its photophysical properties. The fluorescence quantum yield and lifetime are key parameters that can be determined. The electronic structure, including the presence of heteroatoms and conjugated systems, significantly influences these properties. mdpi.comresearchgate.nethoriba.comspectroscopyonline.comlibretexts.orgscian.cl

By employing these advanced spectroscopic techniques, researchers can achieve a comprehensive understanding of the structure, bonding, and electronic properties of this compound, paving the way for its potential applications in various scientific fields.

Compound List:

this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is related to electronic transitions within the molecule, typically involving π electrons in conjugated systems. Quinoxaline derivatives, with their extended π-electron systems, are expected to exhibit characteristic absorption bands in the UV-Vis region, often associated with π-π* and n-π* transitions. These absorption maxima (λmax) can provide insights into the electronic structure and the extent of conjugation within the molecule.

While the provided search results discuss the general principles of UV-Vis spectroscopy drugfuture.comshimadzu.com.sglibretexts.orgbioglobax.com and its application in analyzing conjugated systems shimadzu.com.sg, specific UV-Vis absorption maxima (λmax) for this compound or its direct derivatives were not detailed in the accessible snippets. Such data is crucial for identifying the compound and understanding its electronic transitions, which can be influenced by substituents on the quinoxaline core or the phenoxy group.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that detects light emitted by a substance after it has absorbed light at a specific excitation wavelength. This emission, known as fluorescence, occurs from an excited electronic state back to a lower energy state, typically the ground state. The wavelengths of maximum excitation (ExMax) and emission (EmMax) are characteristic properties of a fluorophore. The fluorescence emission spectrum often mirrors the absorption spectrum corresponding to the transition from the ground state to the first excited state olympusconfocal.com.

The provided literature highlights the principles of fluorescence spectroscopy olympusconfocal.comhoriba.comantibodies-online.commdpi.comcore.ac.ukuci.edulibretexts.org and discusses its applications. However, specific fluorescence emission maxima (λem) or quantum yield data for this compound or its derivatives were not found within the examined search results. Such data would be valuable for applications requiring luminescent properties, such as in sensing or imaging.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and providing structural information about compounds through the analysis of their fragmentation patterns. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular mass, while fragment ions reveal structural details msu.edusavemyexams.comnih.govlibretexts.orgyoutube.com.

Several derivatives of this compound have been characterized using High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI), providing accurate mass measurements for their protonated molecules ([M+H]⁺).

Based on a thorough search of publicly available scientific literature, detailed computational chemistry studies focusing specifically on "this compound" as required by the provided outline could not be located. The search did not yield specific data regarding Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches for this particular compound.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The necessary research findings for the following sections and subsections are not available in the searched sources:

Computational Chemistry Approaches to 2 Phenoxyquinoxaline Research

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

To fulfill the request, published research containing these specific computational analyses for 2-Phenoxyquinoxaline would be required. General descriptions of the methodologies or data from related but different quinoxaline (B1680401) derivatives would not align with the strict focus of the user's instructions.

Cheminformatics and Machine Learning in this compound Design

Cheminformatics and machine learning have emerged as indispensable tools in the rational design and discovery of novel therapeutic agents based on the this compound scaffold. nih.gov These computational approaches enable researchers to build predictive models that correlate the structural features of molecules with their biological activities, thereby guiding the synthesis of more potent and selective compounds. nih.gov By leveraging large datasets of chemical information, these methods can identify key molecular descriptors that govern a compound's efficacy and predict the activity of virtual compounds before their actual synthesis, saving significant time and resources. nih.govnih.gov

One of the primary applications of these techniques in the context of this compound research is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org This is achieved by calculating a variety of molecular descriptors that encode different aspects of a molecule's topology, geometry, and electronic properties. nih.gov

A notable example of this approach was demonstrated in a study on a series of 2-phenoxy-N-substituted acetamide (B32628) analogues, which share a significant structural resemblance to this compound derivatives, as inhibitors of hypoxia-inducible factor-1 (HIF-1). nih.gov In this research, both 2D and 3D-QSAR models were developed to elucidate the structural requirements for potent HIF-1 inhibition.

For the 2D-QSAR analysis, a variety of statistical methods were employed, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.gov The MLR method yielded a statistically significant model with a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating a strong predictive ability. nih.gov The external predictive ability (pred_r²) of this model was found to be 0.7128. nih.gov This model identified several key descriptors that influence the inhibitory activity. nih.gov

The following table summarizes the key descriptors and their significance in the 2D-QSAR model for HIF-1 inhibitory activity of 2-phenoxy-N-substituted acetamide analogues.

| Descriptor | Description | Correlation with Activity |

| SssNHE-index | An electrotopological state index for nitrogen atoms, representing the sum of the E-state values for nitrogen atoms with single bonds and one attached hydrogen. | Positive |

| slogp | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. | Positive |

| T_O_N_1 | A topological descriptor representing the sum of topological distances between oxygen and nitrogen atoms separated by one bond. | Negative |

| T_2_Cl_1 | A topological descriptor representing the sum of topological distances between two chlorine atoms separated by one bond. | Positive |

Further insights were gained from a 3D-QSAR study using the k-nearest neighbor molecular field analysis (k-NN MFA) approach. nih.gov This method generates steric, hydrophobic, and electrostatic field descriptors around the aligned molecules to build a predictive model. The 3D-QSAR model demonstrated excellent internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov This model provided a more detailed, three-dimensional understanding of the structure-activity relationships, highlighting the specific regions around the molecular scaffold where modifications would likely lead to enhanced biological activity. nih.gov

The following table presents the statistical validation parameters for the developed 2D and 3D-QSAR models.

| Model | Method | r² | q² | pred_r² |

| 2D-QSAR Model-I | Multiple Linear Regression (MLR) | 0.9469 | 0.8933 | 0.7128 |

| 3D-QSAR | k-Nearest Neighbor Molecular Field Analysis (k-NN MFA) | - | 0.9672 | 0.8480 |

By integrating these cheminformatics and machine learning approaches, researchers can effectively navigate the vast chemical space of this compound derivatives. These computational models not only predict the activity of novel compounds but also provide valuable insights into the underlying molecular mechanisms of action, thereby accelerating the drug discovery process. purdue.edu The use of virtual screening, guided by robust QSAR models, allows for the prioritization of synthetic efforts towards compounds with the highest probability of success. nih.govmdpi.com

Research Applications and Potential in Advanced Materials and Catalysis

2-Phenoxyquinoxaline as a Ligand in Coordination Chemistry and Catalysis

Quinoxaline-based compounds, including those featuring phenoxy substituents, are explored for their utility as ligands in coordination chemistry. The ability of such molecules to form stable complexes with transition metals opens avenues for their application in homogeneous and heterogeneous catalysis.

Development of Metal Complexes for Catalytic Reactions

Schiff base ligands derived from quinoxaline (B1680401) structures have shown significant potential in coordination chemistry, leading to metal complexes with catalytic activity cusat.ac.innih.govresearchgate.net. These complexes can be tailored by modifying the quinoxaline scaffold and the coordinating metal ion, influencing their performance in various catalytic transformations cusat.ac.in. Transition metal complexes incorporating quinoxaline-based ligands are investigated for their roles in reactions such as cross-coupling and other organic transformations mdpi.comrsc.org. The structural diversity offered by quinoxaline derivatives allows for fine-tuning of catalytic activity cusat.ac.in. While direct examples of this compound specifically acting as a ligand in widely reported catalytic reactions are not detailed in the reviewed literature, the broader class of quinoxaline-based ligands is recognized for its catalytic potential cusat.ac.innih.govresearchgate.net.

Asymmetric Catalysis with Chiral Phenoxy-Quinoxaline Ligands

The development of chiral ligands is paramount for achieving enantioselectivity in catalytic reactions oup.comglobalresearchonline.net. Ligands incorporating phenoxy groups have been explored in asymmetric catalysis oup.com. However, specific research detailing the synthesis and application of chiral phenoxy-quinoxaline ligands in asymmetric catalysis was not found within the provided search snippets. The general principles of designing chiral ligands suggest that functionalized quinoxaline structures could potentially be adapted for such purposes.

Applications in Copolymerization Processes

Quinoxaline units have been successfully incorporated into polymer backbones, demonstrating their utility in advanced polymeric materials. For instance, polymers containing quinoxaline moieties have been developed as electron-accepting components in organic solar cells beilstein-journals.org. While this compound itself is not explicitly mentioned as a monomer in the reviewed literature for copolymerization, the successful integration of quinoxaline structures into functional polymers highlights the potential for such derivatives in creating materials with tailored electronic and optical properties beilstein-journals.org. Copolymers, in general, are vital for enhancing material properties and enabling advanced applications across various industries uomustansiriyah.edu.iqbyjus.comeuroplas.com.vnmdpi.commoldie.net.

Integration into Organic Electronic and Optoelectronic Materials

The electronic properties of quinoxaline derivatives make them attractive candidates for use in organic electronic devices, including those for charge transport and energy conversion.

Electron-Transporting Materials and Their Derivatives

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds for charge transport applications in organic electronics beilstein-journals.orgqmul.ac.uk. Their structural tunability allows for the development of materials with optimized electronic properties, making them attractive for use as electron-transporting materials beilstein-journals.orgqmul.ac.uk. While specific performance data for this compound as a standalone electron-transporting material are not detailed in the provided snippets, the broader quinoxaline scaffold is well-established in this domain beilstein-journals.orgqmul.ac.uk.

Components in Organic Photovoltaics and Solar Cells

Quinoxaline-containing polymers have demonstrated significant potential in organic photovoltaic (OPV) and perovskite solar cells, achieving notable power conversion efficiencies (PCEs) beilstein-journals.org. For example, the polymer poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), which incorporates a quinoxaline unit, has achieved PCEs exceeding 12% in polymer solar cells and a champion PCE of 21.2% in perovskite solar cells beilstein-journals.org. These findings underscore the utility of quinoxaline derivatives as key components, often acting as acceptors or bridging materials, in high-performance solar energy conversion devices beilstein-journals.org.

Table 1: Performance of Quinoxaline-Containing Polymers in Solar Cells

| Polymer/Material System | Application | Power Conversion Efficiency (PCE) | Reference |

| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) with IDT acceptor | Polymer Solar Cells (PSCs) | > 12% | beilstein-journals.org |

| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) with Y6 acceptor | Polymer Solar Cells (PSCs) | > 16% | beilstein-journals.org |

| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) in Perovskite Solar Cells | Perovskite Solar Cells | 21.2% (champion) | beilstein-journals.org |

Chromophores and Fluorescent Materials

Quinoxaline derivatives, including those with phenoxy substituents, have been explored for their potential as chromophores and fluorescent materials. The extended π-conjugation system of the quinoxaline ring contributes to its optical properties. While specific detailed research on this compound as a standalone chromophore is limited in the provided search results, related quinoxaline-based compounds have demonstrated fluorescence. For instance, quinoxaline derivatives are noted for their potential in creating fluorescent materials smolecule.com. The electronic structure of quinoxaline-based systems can be tuned to influence their absorption and emission spectra, making them candidates for applications requiring specific optical responses mdpi.comrsc.orgrsc.org.

Design of Functional Materials with Tunable Electronic Properties

The electronic properties of organic molecules are crucial for their application in functional materials, such as organic semiconductors and optoelectronic devices. The quinoxaline moiety is known for its electron-deficient character, which can be leveraged to design materials with tunable electronic properties. By modifying substituents on the quinoxaline core, researchers can alter parameters like HOMO/LUMO energy levels, charge mobility, and optical band gaps navy.milbilkent.edu.trnih.gov. While direct studies on tuning the electronic properties of this compound are not extensively detailed, the general principle of modifying quinoxaline derivatives for tailored electronic behavior is well-established. The phenoxy group can influence the electronic distribution within the molecule, potentially affecting its performance in electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

Organic Light-Emitting Diodes (OLEDs) represent a significant area for organic electronic materials. Quinoxaline derivatives have been investigated for their potential in OLED applications, often as components within the emissive or charge-transport layers researchgate.netnih.govijarcce.comfrontiersin.orgresearchgate.net. The ability to tune the electronic and photophysical properties of quinoxaline-based compounds is key to optimizing OLED performance, including efficiency, color purity, and device lifetime. While specific OLED applications of this compound are not explicitly detailed in the provided snippets, the broader class of quinoxaline derivatives shows promise in this field.

Similarly, quinoxaline structures can be incorporated into sensor designs. The development of sensors for various applications, including biomedical and environmental monitoring, relies on materials with specific recognition and signaling capabilities frontiersin.orgmdpi.commdpi.comnih.govresearchgate.net. The electronic and optical properties of quinoxaline derivatives can be exploited to create chemosensors or biosensors capable of detecting specific analytes.

Role as Chemical Probes and Analytical Reagents

This compound and its derivatives have been identified for their utility as analytical reagents and chemical probes. For instance, compounds like 2-phenoxy-3-(trifluoromethyl)quinoxaline (B2744537) are noted for their use as standards or reagents in analytical procedures for identifying and quantifying other compounds smolecule.com. Such applications leverage the compound's distinct chemical structure and properties for calibration and comparative analysis in techniques like chromatography and spectroscopy smolecule.com.

Furthermore, the biological activity observed in some quinoxaline derivatives suggests their potential as chemical probes in biological studies to elucidate mechanisms of action or identify targets smolecule.com. The synthesis of various substituted quinoxalines, including phenoxy derivatives, has been reported, highlighting their role as building blocks in organic synthesis, particularly for creating molecules with potential biological activity or optical properties like dyes and fluorescent materials smolecule.comresearchgate.netrsc.orgnih.govscispace.comarabjchem.org.

Future Research Directions and Emerging Applications

The continued exploration of this compound and its derivatives is likely to uncover further applications.

Expanding Synthetic Diversity and Efficiency

Developing efficient and diverse synthetic routes to this compound and its analogues is crucial for expanding their availability and exploring a wider range of applications. Recent work has demonstrated mild and efficient synthesis methods for phenoxyquinoxaline derivatives using aryne chemistry, indicating progress in this area researchgate.netresearchgate.netrsc.orgnih.govscispace.comresearcher.life. Further research into optimizing these methods and exploring novel synthetic strategies will be key to accessing a broader chemical space of these compounds.

Advanced Spectroscopic and Computational Integration

Integrating advanced spectroscopic techniques and computational modeling is vital for understanding and predicting the properties of this compound. Spectroscopic characterization provides detailed insights into photophysical properties such as absorption and emission spectra rsc.orgrsc.orgnih.govmdpi.comresearchgate.netnih.govfrontiersin.org, while computational methods can predict electronic structures, energy levels, and reaction mechanisms mdpi.comrsc.orgbilkent.edu.trnih.govfrontiersin.orgchemrxiv.org. This combined approach can accelerate the design and discovery of new functional materials and chemical probes based on the this compound scaffold.

Q & A

Q. Methodological Approach :

Use IR to confirm product identity.

Optimize solvent polarity and additives via DOE (Design of Experiments).

Compare yields under controlled conditions (e.g., with/without NaHSO₃) .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Basic Research Question

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates this compound from N-arylated by-products .

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for high-purity crystals.

- HPLC : Resolves complex mixtures, especially for derivatives with similar Rf values .

What strategies optimize regioselectivity in aryne-mediated synthesis of this compound?

Advanced Research Question

Regioselectivity is controlled by:

- Precursor Design : Use electron-rich aryne precursors to favor O-arylation.

- Catalyst Tuning : CsF generates arynes efficiently, minimizing competing pathways .

- Steric Effects : Bulky substituents on the quinoxaline core direct aryne addition to less hindered sites.

What in vitro models are used to assess the biological activity of this compound?

Basic Research Question

- Enzyme Inhibition Assays : Target kinases or proteases linked to disease pathways (e.g., cancer).

- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Molecular Docking : Predict binding affinity to therapeutic targets (e.g., EGFR tyrosine kinase) .

How is the toxicity of this compound evaluated in preclinical research?

Advanced Research Question

- In Vitro Tox Screens : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity.

- Ames Test : Evaluate mutagenicity using Salmonella strains .

- ECHA Guidelines : Follow GHS protocols for acute toxicity testing (oral, dermal, inhalation) .

What challenges exist in crystallographic analysis of this compound derivatives?

Advanced Research Question

- Crystal Packing : Bulky phenoxy groups disrupt lattice formation, requiring slow evaporation techniques.

- Hydrogen Bonding : Weak intermolecular forces complicate structure resolution; use low-temperature XRD .

- Disorder : Dynamic substituents (e.g., rotating phenyl rings) require advanced refinement models .

How can by-products in this compound synthesis be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。